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(1R)-1-cyclohexylethan-1-ol

Catalog No.
S681426
CAS No.
3113-99-3
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-1-cyclohexylethan-1-ol

CAS Number

3113-99-3

Product Name

(1R)-1-cyclohexylethan-1-ol

IUPAC Name

(1R)-1-cyclohexylethanol

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-7(9)8-5-3-2-4-6-8/h7-9H,2-6H2,1H3/t7-/m1/s1

InChI Key

JMSUNAQVHOHLMX-SSDOTTSWSA-N

SMILES

CC(C1CCCCC1)O

Canonical SMILES

CC(C1CCCCC1)O

Isomeric SMILES

C[C@H](C1CCCCC1)O

Organic Synthesis:

(1R)-1-Cyclohexylethan-1-ol can serve as a chiral starting material for the synthesis of other complex molecules. Its readily available hydroxyl group allows for further chemical modifications, making it a valuable building block for researchers in organic chemistry. ()

Asymmetry Catalysis:

The chiral nature of (1R)-1-Cyclohexylethan-1-ol makes it a potential ligand for asymmetric catalysts. These catalysts play a crucial role in promoting stereoselective reactions, leading to the desired product with a specific spatial arrangement of atoms. Research is ongoing to explore its effectiveness in various asymmetric catalytic processes. ()

(1R)-1-cyclohexylethan-1-ol is an organic compound characterized by a cyclohexyl group attached to an ethanol moiety, making it a secondary alcohol. It possesses a chiral center, which grants it optical activity. The compound's molecular formula is C8H16OC_8H_{16}O, and it is notable for its unique structural properties that contribute to its reactivity and biological activity. Its pleasant odor also makes it valuable in the fragrance and flavor industries .

  • Oxidation: It can be oxidized to (1R)-1-cyclohexylethanone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate. This reaction typically occurs in acidic conditions .
  • Reduction: The compound can undergo reduction to form cyclohexylethane using strong reducing agents like lithium aluminum hydride.
  • Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as converting to (1R)-1-cyclohexylethyl chloride using thionyl chloride in the presence of pyridine .

The biological activity of (1R)-1-cyclohexylethan-1-ol is of interest due to its chiral nature. Its mechanism of action involves interaction with specific molecular targets, where the hydroxyl group can form hydrogen bonds with enzymes or receptors, potentially influencing their activity. Additionally, the hydrophobic cyclohexyl group may stabilize interactions within active sites of target molecules .

Several methods exist for synthesizing (1R)-1-cyclohexylethan-1-ol:

  • Reduction of Ketones: One common method involves the reduction of (1R)-1-cyclohexylethanone using sodium borohydride or lithium aluminum hydride in an inert solvent like tetrahydrofuran or diethyl ether.
  • Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of the corresponding ketone using palladium on carbon under high pressure and temperature can yield high purity alcohol .

(1R)-1-cyclohexylethan-1-ol has diverse applications across various fields:

  • Chemical Synthesis: It serves as a chiral building block in the synthesis of complex organic molecules.
  • Pharmaceutical Development: Its optically active nature makes it valuable in developing pharmaceuticals requiring chiral purity .
  • Fragrance and Flavor Industry: The compound is utilized for its pleasant odor, contributing to the production of perfumes and flavorings .

Research into the interaction studies of (1R)-1-cyclohexylethan-1-ol focuses on its binding affinities and effects on biological systems. The interactions are often studied through molecular docking simulations and experimental assays to understand how this compound influences enzyme activities or receptor binding, which could lead to potential therapeutic applications .

Several compounds share structural similarities with (1R)-1-cyclohexylethan-1-ol. Here are some notable examples:

CompoundDescription
(1S)-1-cyclohexylethan-1-olThe enantiomer of (1R)-1-cyclohexylethan-1-ol, differing in spatial arrangement around the chiral center.
CyclohexanolLacks the ethyl group, making it less sterically hindered and more reactive in certain reactions.
1-PhenylethanolContains a phenyl group instead of a cyclohexyl group, leading to different chemical and physical properties.

The uniqueness of (1R)-1-cyclohexylethan-1-ol lies in its specific chiral configuration and the presence of a cyclohexyl group, which imparts distinct reactivity and interaction profiles compared to its analogs. This specificity enhances its utility in both synthetic chemistry and biological applications .

XLogP3

2.3

UNII

1I7WE95HOJ

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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